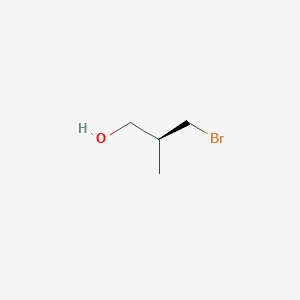

(S)-(+)-3-Bromo-2-methyl-1-propanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-3-bromo-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBOHRIGZMLNNS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450756 | |

| Record name | (S)-(+)-3-Bromo-2-methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98244-48-5 | |

| Record name | (S)-(+)-3-Bromo-2-methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-3-Bromo-2-methyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of (S)-(+)-3-Bromo-2-methyl-1-propanol

This compound is a chiral halogenated alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, containing both a primary hydroxyl group and a primary bromide, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex chiral molecules, including pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and synthetic applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are essential for its handling, characterization, and use in synthetic procedures.

| Property | Value |

| CAS Number | 98244-48-5[1] |

| Molecular Formula | C₄H₉BrO[1] |

| Molecular Weight | 153.02 g/mol [1][2] |

| Density | 1.461 g/mL at 20-25 °C (lit.)[3] |

| Boiling Point | 73-74 °C at 9 mmHg (lit.) |

| 177.5 °C at 760 mmHg[4] | |

| Refractive Index (n20/D) | 1.483 - 1.484 (lit.)[3] |

| Optical Activity ([α]25/D) | -6.6°, c = 2 in chloroform (for the (R)-enantiomer) |

| Flash Point | 86.1 °C (187 °F)[4][5] |

| Appearance | Liquid |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details |

| ¹H NMR | Spectra for the racemic and enantiomeric forms are available in chemical databases.[6][7] |

| ¹³C NMR | Data is available in spectral databases. |

| IR Spectroscopy | Vapor phase IR spectra are available.[2] Key absorptions would include a broad O-H stretch (around 3300 cm⁻¹) and C-Br stretch (around 600-700 cm⁻¹). |

| Mass Spectrometry | GC-MS data is available, showing the fragmentation pattern of the molecule.[2] |

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis due to its two reactive functional groups: the hydroxyl group and the carbon-bromine bond. This allows for sequential or selective reactions.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the molecule susceptible to Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of different functional groups at the C3 position.

-

Esterification/Etherification: The primary hydroxyl group can be readily converted into esters or ethers.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

This compound is particularly valuable in the synthesis of chiral molecules. It has been used as a precursor in the synthesis of:

-

(R)-(+)-muscopyridine[3]

-

Polycavernoside A[3]

-

(+)-Allopumiliotoxin 323B'[3]

-

Pyrazolopyrimidinamine derivatives with kinase inhibitory activity[3]

-

Homochiral porous molecular networks[3]

The diagram below illustrates the key reactive sites of the molecule.

Caption: Reactive sites on this compound.

Experimental Protocols

Proposed Synthesis of 3-Bromo-2-methyl-1-propanol from 2-methyl-1,3-propanediol:

-

Reaction Setup: Dissolve 2-methyl-1,3-propanediol in a suitable aprotic solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

-

Reagent Addition: Slowly add a brominating agent (e.g., N-bromosuccinimide (NBS) in the presence of triphenylphosphine, or phosphorus tribromide (PBr₃)) to the stirred solution. The stoichiometry should be carefully controlled to favor mono-bromination.

-

Reaction Monitoring: Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction mixture, for example by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

The following diagram outlines the general workflow for this proposed synthesis.

Caption: Proposed workflow for the synthesis of 3-bromo-2-methyl-1-propanol.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard Class | GHS Statements | Precautionary Measures |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

This technical guide provides a summary of the key chemical properties and handling information for this compound to aid researchers in its safe and effective use. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.[1]

References

- 1. scbt.com [scbt.com]

- 2. 3-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 98244-48-5 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3-Bromo-2,2-dimethyl-1-propanol(40894-00-6) 1H NMR [m.chemicalbook.com]

- 7. (R)-(-)-3-BROMO-2-METHYL-1-PROPANOL(93381-28-3) 1H NMR spectrum [chemicalbook.com]

(S)-(+)-3-Bromo-2-methyl-1-propanol physical properties

An In-depth Technical Guide to the Physical Properties of (S)-(+)-3-Bromo-2-methyl-1-propanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chiral building blocks like this compound is fundamental. This technical guide provides a comprehensive overview of its key physical characteristics, compiled from various sources.

Core Physical and Chemical Properties

This compound is a chiral alcohol and a valuable intermediate in organic synthesis.[1][2] Its physical properties are essential for designing synthetic routes, purification procedures, and for ensuring proper handling and storage.

Data Summary

The quantitative physical properties of this compound are summarized in the table below. It is important to note that while the specific optical rotation is positive for the (S)-enantiomer, many other physical properties are reported for its (R)-enantiomer. The magnitudes of these properties (e.g., boiling point, density) are expected to be identical for both enantiomers.

| Property | Value | Conditions |

| Molecular Formula | C₄H₉BrO | - |

| Molecular Weight | 153.02 g/mol | - |

| Boiling Point | 177.5 °C | at 760 mmHg |

| 73-74 °C | at 9 mmHg[3][4][5][6] | |

| Density | 1.448 g/cm³ | -[7] |

| 1.461 g/mL | at 20 °C[3][4][5] | |

| 1.461 g/mL | at 25 °C[1] | |

| Refractive Index (n/D) | 1.483 | at 20 °C[1] |

| 1.484 | at 20 °C[3][4] | |

| Flash Point | 86.1 °C (187 °F) | -[6][7] |

| Appearance | Liquid | -[3][4] |

| Colorless to pale yellow liquid | -[2] | |

| Optical Activity | [α]/D +6.6° | c=2 in chloroform, 25°C (inferred from (R)-enantiomer)[3][4] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of the physical properties of this compound were not available in the surveyed literature. The values presented are typically from chemical supplier databases and are often cited as literature ("lit.") values. However, the standard methodologies for determining these key properties are well-established.

-

Boiling Point Determination: The boiling point is typically measured using distillation. For substances that may decompose at atmospheric pressure, vacuum distillation is employed to determine the boiling point at a reduced pressure, as noted in the data table (e.g., 73-74 °C at 9 mmHg).[3][4][5][6]

-

Density Measurement: Density is determined by measuring the mass of a known volume of the liquid. This is commonly done using a pycnometer or a digital density meter, with the temperature precisely controlled as density is temperature-dependent.

-

Refractive Index Measurement: The refractive index, a measure of how light propagates through the substance, is measured using a refractometer (e.g., an Abbé refractometer). The measurement is standardized to the D-line of the sodium spectrum (589 nm) and is also temperature-controlled, typically at 20°C.

-

Optical Activity Measurement: The specific rotation is measured using a polarimeter. A solution of the compound with a known concentration (e.g., c=2 in chloroform) is placed in the polarimeter tube, and the angle of rotation of plane-polarized light is measured at a specific wavelength (sodium D-line) and temperature.[3][4]

Logical Relationships of Compound Identifiers

The following diagram illustrates the relationships between the fundamental identifiers and key physical properties of this compound.

Caption: Logical map of identifiers and physical properties for this compound.

References

- 1. This compound | 98244-48-5 [chemicalbook.com]

- 2. Buy (R)-(-)-3-Bromo-2-methyl-1-propanol | 93381-28-3 [smolecule.com]

- 3. (R)-(−)-3-ブロモ-2-メチル-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (R)-(-)-3-Bromo-2-methyl-1-propanol 97 93381-28-3 [sigmaaldrich.com]

- 5. (R)-(-)-3-溴-2-甲基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

(S)-(+)-3-Bromo-2-methyl-1-propanol: A Chiral Building Block for Pharmaceutical and Natural Product Synthesis

CAS Number: 98244-48-5

(S)-(+)-3-Bromo-2-methyl-1-propanol is a valuable chiral intermediate widely utilized in the synthesis of complex organic molecules, particularly in the fields of drug discovery and natural product chemistry. Its stereodefined structure, containing both a primary alcohol and a primary bromide, makes it a versatile synthon for the introduction of a chiral methyl-substituted three-carbon unit. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 98244-48-5 | [1][2] |

| Molecular Formula | C₄H₉BrO | [1][3] |

| Molecular Weight | 153.02 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.448 g/cm³ | [2] |

| Boiling Point | 177.5 °C at 760 mmHg | [2] |

| Flash Point | 86.1 °C | [2] |

| Optical Rotation | [α]²⁵/D +7.3° (c=2 in chloroform) | |

| InChI Key | KIBOHRIGZMLNNS-SCSAIBSYSA-N | [2] |

| Synonyms | (2S)-3-bromo-2-methylpropan-1-ol, (S)-3-Bromo-2-methylpropan-1-ol | [2] |

Synthesis and Purification

The enantiomerically pure this compound is a commercially available starting material. However, understanding its synthesis is crucial for process development and cost-effective sourcing. Generally, chiral bromo-alcohols can be prepared through several synthetic strategies, including:

-

Enantioselective Reduction: The reduction of a corresponding α-bromoketone or aldehyde using a chiral reducing agent can afford the desired enantiomer.

-

Chiral Pool Synthesis: Starting from a readily available chiral precursor, such as a chiral epoxide or a derivative of a natural amino acid, a series of chemical transformations can lead to the target molecule.

-

Kinetic Resolution: The resolution of a racemic mixture of 3-bromo-2-methyl-1-propanol can be achieved using enzymatic or chemical methods, where one enantiomer reacts faster than the other, allowing for their separation.[5]

A general workflow for a potential synthetic and purification process is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: General Procedure for Bromination

The following is a generalized protocol for the bromination of a diol, which can be adapted for the synthesis of the target compound from a suitable chiral starting material.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chiral diol (1.0 eq.) in an appropriate solvent (e.g., toluene).

-

Addition of Reagent: To the stirred solution, add the brominating agent (e.g., 48% aqueous hydrobromic acid, 1.1 - 2.2 eq.) dropwise.[6]

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[6]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure bromo-alcohol.[5][6]

Applications in Drug Development and Natural Product Synthesis

This compound serves as a key chiral building block for the synthesis of various biologically active molecules. Its bifunctional nature allows for sequential or one-pot reactions to construct more complex structures with a defined stereochemistry.

Total Synthesis of (+)-Pepluanol A

A notable application of this compound is in the asymmetric total synthesis of (+)-pepluanol A, a diterpenoid isolated from Euphorbia peplus that exhibits inhibitory activity on the KV1.3 voltage-gated potassium channel, making it a potential candidate for the treatment of autoimmune diseases.[7]

In the synthesis reported by Gaich and co-workers, (S)-(+)-3-bromo-2-methylpropan-1-ol was used to prepare a key diene fragment.[8][9] The synthesis of this fragment involved a multi-step sequence starting with the protection of the primary alcohol, followed by an Sₙ2 reaction with deprotonated 1,3-dithiane, deprotection, and subsequent oxidation to the aldehyde. This aldehyde was then coupled with another fragment in a Nozaki-Hiyama-Kishi reaction.[8]

The following diagram illustrates the transformation of this compound into the key aldehyde intermediate.

Caption: Synthetic pathway from this compound to a key aldehyde intermediate.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) are influenced by the neighboring electronegative bromine and oxygen atoms.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.4 | m | 2H | -CH₂OH |

| ~3.4 - 3.2 | m | 2H | -CH₂Br |

| ~2.0 | m | 1H | -CH(CH₃)- |

| ~1.8 | br s | 1H | -OH |

| ~1.0 | d | 3H | -CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~67 | -CH₂OH |

| ~40 | -CH(CH₃)- |

| ~38 | -CH₂Br |

| ~16 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Expected IR Absorption Peaks:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 3000 - 2850 | Medium to Strong | C-H stretch (alkane) |

| 1470 - 1430 | Medium | C-H bend (CH₂) |

| 1380 | Medium | C-H bend (CH₃) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 700 - 500 | Medium to Strong | C-Br stretch |

Safety and Handling

This compound is an irritant.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its utility in the construction of stereochemically complex and biologically active molecules, such as (+)-pepluanol A, highlights its importance in drug discovery and development. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective application in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. (R)-(-)-3-Bromo-2-methyl-1-propanol (93381-28-3) for sale [vulcanchem.com]

- 5. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Total Syntheses of Pepluanols A and B | Department of Chemistry [chem.uga.edu]

- 8. researchgate.net [researchgate.net]

- 9. Ten-Step Asymmetric Total Synthesis of (+)-Pepluanol A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-(+)-3-Bromo-2-methyl-1-propanol

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-(+)-3-Bromo-2-methyl-1-propanol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines a general synthetic approach, and presents a logical workflow for chemical characterization.

Core Properties and Data

This compound is a chiral halogenated organic compound. Its bifunctional nature, containing both a hydroxyl group and a bromine atom, makes it a valuable building block in organic synthesis, particularly for creating enantiomerically pure substances essential in pharmaceutical applications.

Below is a summary of its key quantitative properties.

| Property | Value |

| Molecular Formula | C4H9BrO[1][2][3] |

| Molecular Weight | 153.02 g/mol [1][2][3][4] |

| CAS Number | 98244-48-5[1][2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Density | 1.461 g/mL at 25 °C[5] |

| Boiling Point | 73-74 °C at 9 mmHg |

| Refractive Index | n20/D 1.483[5] |

| Optical Activity | [α]25/D +7.3°, c = 2 in chloroform |

| Flash Point | 92 °C (closed cup) |

Experimental Protocols: A General Synthetic Approach

While specific, detailed experimental protocols are proprietary and vary by institution, a general method for the synthesis of (R)-(-)-3-Bromo-2-methyl-1-propanol involves the bromination of 2-methyl-1-propanol.[3] This can be adapted for the (S)-(+) enantiomer. The process typically utilizes brominating agents like phosphorus tribromide or hydrobromic acid in a suitable solvent, such as dichloromethane.[3] To maximize yield and purity, the reaction is generally conducted at low temperatures.[3]

For a structurally similar compound, 3-Bromo-1-propanol, a detailed synthesis is available which involves the selective bromination of 1,3-propanediol with HBr in glacial acetic acid.[6] This is followed by protection of the other hydroxyl group with an acetyl group to prevent double bromination. The final step is the removal of the acetyl group via catalytic alcoholysis to yield the desired product.[6] A similar strategy could potentially be adapted for the synthesis of this compound, starting from the corresponding chiral diol.

Logical Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the characterization of a chemical compound, starting from its name and leading to the determination of its key physical and chemical properties.

References

An In-depth Technical Guide on the Safe Handling of (S)-(+)-3-Bromo-2-methyl-1-propanol

This guide provides comprehensive safety information for (S)-(+)-3-Bromo-2-methyl-1-propanol (CAS RN: 149123-13-9), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, potential hazards, and the necessary precautions for its safe handling, storage, and emergency response.

Physicochemical and Toxicological Data

The quantitative data available for this compound and its enantiomer are summarized below. It is important to note that detailed toxicological studies for this specific compound are not widely available; therefore, data for structurally similar compounds are included for a comprehensive risk assessment.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C4H9BrO | [1][2] |

| Molecular Weight | 153.02 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.461 g/mL at 20 °C | |

| Boiling Point | 73-74 °C at 9 mmHg | |

| Refractive Index | n20/D 1.484 | |

| Flash Point | 187 °F | [4] |

Table 2: Toxicological Information

| Hazard Identification | Classification | Source |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [2][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | [2][5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | [2][5] |

Experimental Protocols

Specific experimental protocols involving this compound were not detailed in the safety data sheets reviewed. However, based on the compound's properties and hazard information, the following general laboratory procedures should be followed.

General Handling Procedure: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Researchers should wear appropriate personal protective equipment (PPE), as detailed in the subsequent sections. Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[6] Containers should be kept tightly closed when not in use.

Spill Clean-up Procedure: In the event of a small spill, the area should be evacuated. The spill should be absorbed with an inert material (e.g., vermiculite, sand, or earth) and collected into a suitable, sealed container for disposal. The affected area should then be decontaminated. For larger spills, emergency services should be contacted.

Safety and Handling Diagrams

To visually represent the critical safety and handling information, the following diagrams have been generated.

Caption: Workflow for handling a spill of this compound.

References

(S)-(+)-3-Bromo-2-methyl-1-propanol: A Technical Guide to its Mechanism of Action in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-3-Bromo-2-methyl-1-propanol is a valuable chiral building block in modern organic synthesis. Its utility stems from the presence of two key functional groups—a primary hydroxyl group and a primary bromide—on a stereochemically defined backbone. This combination allows for a range of selective transformations, making it an important intermediate in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries.[1] This technical guide provides an in-depth analysis of its primary mechanisms of action in synthesis, focusing on intramolecular cyclization to form chiral epoxides and intermolecular nucleophilic substitutions. Detailed experimental methodologies and quantitative data for analogous transformations are presented to provide a practical framework for its application.

Introduction: The Role as a Chiral Synthon

In the pursuit of stereochemically pure compounds, particularly for pharmaceutical applications where enantiomers can have vastly different biological activities, the use of chiral building blocks is fundamental.[2][] this compound (CAS 98244-48-5) serves as an exemplary chiral synthon. Its structure offers two distinct reactive sites:

-

A Primary Bromide (-Br): An excellent leaving group susceptible to displacement by a wide range of nucleophiles via an SN2 mechanism.

-

A Primary Alcohol (-OH): A versatile functional group that can act as a nucleophile, be protected for multi-step synthesis, or be oxidized to other functionalities.

The "(S)" stereoconfiguration at the C2 position is crucial, as it allows for the transfer of chirality into the target molecule, ensuring the desired stereochemical outcome in asymmetric synthesis.[1]

Core Mechanisms of Action in Synthesis

The synthetic utility of this compound is primarily defined by two competing, yet controllable, reaction pathways involving its nucleophilic and electrophilic centers.

The most prominent application of this bromoalcohol is its conversion into the corresponding chiral epoxide, (S)-2-(hydroxymethyl)-2-methyloxirane. This transformation is a classic example of an intramolecular Williamson ether synthesis.

Mechanism: The reaction is initiated by the deprotonation of the primary hydroxyl group with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the bromide. The bromide is displaced in a single, concerted step via an intramolecular SN2 reaction, resulting in the formation of a strained, three-membered oxirane ring.[4] The stereochemistry at the chiral center is retained during this process.

When treated with an external nucleophile in the absence of a strong base to deprotonate the alcohol, this compound undergoes a standard intermolecular SN2 reaction. The primary nature of the alkyl bromide makes it an excellent substrate for this type of reaction, which proceeds with inversion of configuration at the carbon being attacked (in this case, C3, which is not the stereocenter).[5][6]

Mechanism: A nucleophile (Nu⁻) directly attacks the electrophilic carbon atom bonded to the bromine. The attack occurs from the backside of the C-Br bond, leading to a transition state where the nucleophile and the leaving group are partially bonded to the carbon. The C-Br bond breaks as the C-Nu bond forms, displacing the bromide ion.

This pathway allows for the introduction of a variety of functional groups, such as:

-

Azides (from NaN₃)

-

Thiols (from NaSH)

-

Ethers (from NaOR')

-

Nitriles (from NaCN)

Data Presentation

While specific quantitative data for this compound is not widely published, the following table summarizes typical yields for the analogous key transformations discussed, providing a benchmark for expected outcomes in the laboratory.

| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |

| Intramolecular Epoxidation | 1-Bromo-2-propanol | aq. KOH | 2-Methyloxirane | ~75% | [7] |

| Intramolecular Oxetane Formation | 3-Bromo-2-(bromomethyl)propan-1-ol | NaH, THF | 3-(Bromomethyl)oxetane | High | [4] |

| Intermolecular Substitution (Br→I) | n-Propyl Bromide | NaI, Acetone | n-Propyl Iodide | ~90% | Finkelstein Reaction |

| Intermolecular Substitution (OH→Br) | 3-Phenyl-1-propanol | NaBr, H₂SO₄ | 1-Bromo-3-phenylpropane | 75% | [8] |

Experimental Protocols

The following section provides a detailed methodology for a key transformation of this compound.

This protocol is adapted from a well-established procedure for intramolecular Williamson ether synthesis to form a cyclic ether from a haloalcohol.[4]

Materials:

-

This compound (1.0 equivalent)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Dry round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq.).

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry and cool the flask to 0 °C using an ice bath.

-

Addition of Starting Material: Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude (S)-2-(hydroxymethyl)-2-methyloxirane by flash column chromatography on silica gel.

Logical Workflow for Synthetic Application

The choice between intramolecular and intermolecular pathways is a critical decision in a synthetic route. The following diagram illustrates the logical workflow based on reaction conditions.

Conclusion

This compound is a highly effective chiral building block whose synthetic "mechanism of action" is dictated by the selective reaction of its hydroxyl and bromide functionalities. By carefully choosing reaction conditions, chemists can direct the molecule towards either intramolecular cyclization to yield valuable chiral epoxides or intermolecular substitution to introduce diverse functional groups. This control and versatility make it an indispensable tool for the stereoselective synthesis of complex molecules in drug discovery and development.

References

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 7. Sciencemadness Discussion Board - Synthesis of Propylene Oxide (2-methyloxirane, 2-epoxypropane, etc.) via Chlorohydrin Intermediate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. odinity.com [odinity.com]

A Technical Guide to the Spectroscopic Analysis of (S)-(+)-3-Bromo-2-methyl-1-propanol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-(+)-3-Bromo-2-methyl-1-propanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines experimental protocols, presents spectroscopic data in a clear, tabular format, and includes a logical workflow for the spectroscopic analysis of this compound.

Introduction

This compound is a chiral haloalcohol with applications in organic synthesis, particularly as a building block for more complex chiral molecules. Its chemical structure is characterized by a primary alcohol, a methyl group at the chiral center, and a bromine atom. Spectroscopic analysis is crucial for confirming the structure and purity of this compound. This guide focuses on providing detailed NMR and IR spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound. It is important to note that the NMR spectra of enantiomers, such as the (S)-(+) and (R)-(-) forms, are identical in achiral solvents.

Due to the limited availability of experimentally verified NMR spectra in public databases for this specific enantiomer, the following data is based on predictive models and analysis of structurally similar compounds.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the four distinct proton environments in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.7 | Doublet of doublets | 1H | Ha-CH₂OH |

| ~3.4 - 3.5 | Doublet of doublets | 1H | Hb-CH₂OH |

| ~3.3 - 3.4 | Doublet of doublets | 1H | Ha'-CH₂Br |

| ~3.2 - 3.3 | Doublet of doublets | 1H | Hb'-CH₂Br |

| ~2.0 - 2.2 | Multiplet | 1H | CH |

| ~1.0 - 1.1 | Doublet | 3H | CH₃ |

| Variable | Broad Singlet | 1H | OH |

¹³C NMR (Predicted)

The carbon-13 NMR spectrum is expected to show four distinct signals, one for each carbon atom in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~68 - 70 | CH₂OH |

| ~40 - 42 | CH₂Br |

| ~38 - 40 | CH |

| ~15 - 17 | CH₃ |

The following table summarizes the key absorption bands observed in the vapor phase IR spectrum of 3-Bromo-2-methyl-1-propanol.[1] The presence of a primary alcohol and a bromoalkane functional group gives rise to characteristic absorption bands.[2][3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3650 - 3584 | Strong, Sharp | O-H stretch (free hydroxyl) |

| ~2960 - 2850 | Strong | C-H stretch (alkane) |

| ~1470 - 1430 | Medium | C-H bend (CH₂) |

| ~1380 | Medium | C-H bend (CH₃) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~650 - 550 | Strong | C-Br stretch |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra for a liquid sample such as this compound.

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

For ¹³C NMR, a higher concentration of 20-50 mg may be required for a better signal-to-noise ratio.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

-

-

Data Acquisition :

-

¹H NMR :

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to approximately 12 ppm.

-

Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR :

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Set the spectral width to approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

-

Data Processing :

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

-

Sample Preparation (Neat Liquid) :

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean.

-

Place one to two drops of liquid this compound directly onto the ATR crystal or between two salt plates to form a thin film.

-

-

Instrument Setup :

-

Place the sample holder into the spectrometer's sample compartment.

-

Acquire a background spectrum of the empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

-

Data Acquisition :

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a range of approximately 4000 to 400 cm⁻¹.

-

-

Data Processing :

-

The instrument's software automatically performs a Fourier transform on the interferogram to produce the infrared spectrum.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

This comprehensive guide provides the necessary spectroscopic data and methodologies for the analysis of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. 3-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

Chirality and optical rotation of (S)-(+)-3-Bromo-2-methyl-1-propanol

An In-depth Technical Guide on the Chirality and Optical Rotation of (S)-(+)-3-Bromo-2-methyl-1-propanol

This technical guide provides a comprehensive overview of the stereochemical properties of this compound, a chiral building block with significant potential in organic synthesis and pharmaceutical development. This document details its optical rotation, provides methodologies for its synthesis and chiral resolution, and outlines the experimental protocol for polarimetric analysis.

Physicochemical and Optical Properties

This compound is the dextrorotatory enantiomer of the chiral alcohol 3-Bromo-2-methyl-1-propanol. Its stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.[1][2]

Table 1: Physicochemical and Optical Rotation Data

| Property | Value | Source |

| Molecular Formula | C₄H₉BrO | [1][3] |

| Molecular Weight | 153.02 g/mol | [1][2] |

| Appearance | Liquid | [1][4] |

| CAS Number | 98244-48-5 | [1] |

| Refractive Index (n20/D) | 1.483 (lit.) | [1] |

| Density (g/mL at 25 °C) | 1.461 (lit.) | [1] |

| Specific Optical Rotation ([α]25/D) | +7.3° (c = 2 in chloroform) | [1] |

| Enantiomer's Specific Rotation ([α]25/D) | -6.6° (c = 2 in chloroform) for (R)-(-)-3-Bromo-2-methyl-1-propanol | [4] |

Note on Optical Rotation: There is a noted discrepancy in the magnitude of the specific rotation between the (S)-(+) and (R)-(-) enantiomers reported in different sources. While enantiomers should theoretically have equal and opposite rotations, experimental values can vary slightly. The provided data is based on available information.

Synthesis and Chiral Resolution

2.1. Proposed Synthesis of Racemic 3-Bromo-2-methyl-1-propanol

The proposed synthesis involves the selective monobromination of 2-methyl-1,3-propanediol.

Reaction Scheme:

References

An In-depth Technical Guide to the Solubility of (S)-(+)-3-Bromo-2-methyl-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (S)-(+)-3-Bromo-2-methyl-1-propanol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework for predicting solubility, alongside comprehensive experimental protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₄H₉BrO | |

| Molecular Weight | 153.02 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.461 g/mL at 20 °C | |

| Boiling Point | 73-74 °C at 9 mmHg | |

| Optical Rotation | [α]25/D −6.6°, c = 2 in chloroform |

The presence of a hydroxyl (-OH) group allows for hydrogen bonding, while the bromoalkyl group introduces polarity and van der Waals interactions. The overall solubility will be a balance of these intermolecular forces.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule possesses both a polar hydroxyl group and a less polar bromo-methylpropyl chain. This amphiphilic nature suggests it will be soluble in a range of organic solvents.

Table of Predicted Qualitative Solubility:

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |

| Aprotic Polar Solvents | Acetone, Dimethyl Sulfoxide (DMSO) | High | The polar nature of these solvents can interact favorably with the polar functional groups of the solute. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The bromine atom and the overall polarity of the solute will interact well with these solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for the solute's hydroxyl group. |

| Aromatic Hydrocarbons | Benzene, Toluene | Moderate | The alkyl part of the solute will have favorable van der Waals interactions with the aromatic ring. |

| Non-polar Solvents | Hexane, Cyclohexane | Low | The polar hydroxyl and bromo groups will have unfavorable interactions with non-polar solvents, limiting solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for commonly used techniques.

This gravimetric method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, acetone)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved solid.

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the filtrate under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent (e.g., in g/100 mL or mg/g).

Workflow for Isothermal Shake-Flask Method:

Caption: Workflow for determining solubility using the isothermal shake-flask method.

This method is suitable for determining solubility in complex mixtures or when only small amounts of the solute are available.

Objective: To quantify the concentration of this compound in a saturated solution using HPLC.

Materials:

-

This compound

-

Selected organic solvent

-

HPLC system with a suitable detector (e.g., UV or RI)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a saturated solution: Follow steps 1-5 of the Isothermal Shake-Flask Method.

-

Prepare a calibration curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Analyze the saturated solution:

-

Take a precise aliquot of the filtered supernatant from the saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculate solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Logical Flow for HPLC-Based Solubility Measurement:

Caption: Logical relationship for determining solubility via the HPLC method.

Conclusion

Methodological & Application

Application Note: Chiral Pool Synthesis of (S)-(+)-3-Bromo-2-methyl-1-propanol

Introduction

(S)-(+)-3-Bromo-2-methyl-1-propanol is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical agents and other complex target molecules.[1][2] Its utility stems from the presence of two distinct reactive functional groups—a primary alcohol and a primary bromide—attached to a chiral scaffold. The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities. Chiral pool synthesis, which utilizes readily available, inexpensive, and enantiopure starting materials from nature, represents an efficient and powerful strategy for obtaining such molecules.[3][4][5] This application note details a robust protocol for the synthesis of this compound from the chiral precursor (S)-3-hydroxy-2-methylpropanoic acid, a derivative of the natural amino acid L-valine.

Overall Synthetic Scheme

The proposed three-step synthesis converts commercially available Methyl (S)-3-hydroxy-2-methylpropanoate into the target compound. The strategy involves:

-

Reduction of the ester to the corresponding chiral diol.

-

Selective Monotosylation of one of the primary hydroxyl groups.

-

Nucleophilic Substitution of the tosylate group with bromide to yield the final product.

The stereocenter at the C2 position is maintained throughout the reaction sequence.

Data Summary

The following table summarizes the key parameters for each step in the synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Reduction | Methyl (S)-3-hydroxy-2-methylpropanoate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to RT | 4-6 | 90-95 |

| 2 | Tosylation | (S)-2-methylpropane-1,3-diol | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), Dichloromethane (DCM) | DCM | 0 | 8-12 | 75-85 |

| 3 | Bromination | (S)-3-hydroxy-2-methylpropyl 4-toluenesulfonate | Lithium bromide (LiBr) | Acetone | Reflux | 12-18 | 85-95 |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of (S)-2-methylpropane-1,3-diol

Materials:

-

Methyl (S)-3-hydroxy-2-methylpropanoate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Aqueous Sodium Hydroxide (NaOH) Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl (S)-3-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous THF dropwise via a dropping funnel at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield (S)-2-methylpropane-1,3-diol as a colorless oil. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of (S)-3-hydroxy-2-methylpropyl 4-toluenesulfonate

Materials:

-

(S)-2-methylpropane-1,3-diol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve (S)-2-methylpropane-1,3-diol (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C.

-

Add triethylamine (1.1 eq) to the solution.

-

Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains at or below 5 °C.

-

Stir the reaction mixture at 0 °C for 8-12 hours.

-

Monitor the reaction for the disappearance of the diol starting material by TLC.

-

Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-3-hydroxy-2-methylpropyl 4-toluenesulfonate.

Step 3: Synthesis of this compound

Materials:

-

(S)-3-hydroxy-2-methylpropyl 4-toluenesulfonate (1.0 eq)

-

Lithium bromide (LiBr) (3.0 eq)

-

Acetone

-

Diethyl ether

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a solution of (S)-3-hydroxy-2-methylpropyl 4-toluenesulfonate (1.0 eq) in acetone, add lithium bromide (3.0 eq).[6]

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield pure this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Preservation of stereochemistry from the chiral precursor to the final product.

References

- 1. scbt.com [scbt.com]

- 2. (R)-(-)-3-Bromo-2-methyl-1-propanol (93381-28-3) for sale [vulcanchem.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Chiral Pool Synthesis | OpenOChem Learn [learn.openochem.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1-Bromo-3-phenylpropane synthesis - chemicalbook [chemicalbook.com]

Asymmetric Synthesis Utilizing (S)-(+)-3-Bromo-2-methyl-1-propanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-3-Bromo-2-methyl-1-propanol is a valuable chiral building block in asymmetric synthesis, enabling the stereocontrolled introduction of a methylated, three-carbon unit. Its bifunctional nature, possessing both a primary alcohol and a primary bromide, allows for selective transformations at either terminus, making it a versatile synthon for the synthesis of complex chiral molecules, including natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis.

Application 1: Intermediate for the Total Synthesis of (+)-Pepluanol A

This compound serves as a key starting material in the multi-step synthesis of a chiral aldehyde intermediate, which is a crucial fragment in the total synthesis of the diterpenoid (+)-Pepluanol A. The synthesis involves the protection of the alcohol, introduction of a vinyl group via cuprate chemistry, and subsequent functional group manipulations to yield the target aldehyde.

Synthetic Pathway Overview

The overall transformation from this compound to the key aldehyde intermediate is depicted below. This pathway highlights the strategic use of the chiral starting material to establish a key stereocenter in the final natural product.

Caption: Synthesis of the aldehyde fragment for (+)-Pepluanol A.

Experimental Protocols

Step 1: Protection of this compound

This step protects the primary alcohol as a tert-butyldimethylsilyl (TBS) ether to prevent its interference in subsequent reactions.

-

Reaction: this compound + TBSCl + Imidazole → (S)-1-Bromo-3-(tert-butyldimethylsilyloxy)-2-methylpropane

-

Procedure: To a solution of this compound (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C are added imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Cuprate Addition to introduce the Vinyl Moiety

A Grignard reagent is formed from the TBS-protected bromopropane, which is then converted to a Gilman cuprate. This cuprate undergoes a conjugate addition with E-4-bromocrotononitrile.

-

Reaction: (S)-1-Bromo-3-(tert-butyldimethylsilyloxy)-2-methylpropane + Mg → Grignard Reagent Grignard Reagent + CuCN·2LiCl → Cuprate Cuprate + E-4-Bromocrotononitrile → (S,E)-5-(tert-Butyldimethylsilyloxy)-4-methylpent-1-enenitrile

-

Procedure: To a suspension of magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) is added a solution of (S)-1-bromo-3-(tert-butyldimethylsilyloxy)-2-methylpropane (1.0 eq) in THF. The mixture is stirred until the magnesium is consumed. In a separate flask, copper(I) cyanide (CuCN, 1.05 eq) and lithium chloride (LiCl, 2.1 eq) are suspended in THF and cooled to -78 °C. The freshly prepared Grignard solution is then added to this suspension, and the mixture is stirred for 30 minutes. A solution of E-4-bromocrotononitrile (0.8 eq) in THF is then added dropwise, and the reaction is stirred for 2 hours at -78 °C. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

Step 3: Conversion to the Aldehyde

The nitrile is reduced to an imine, which is then hydrolyzed to the aldehyde. A subsequent Grignard reaction and oxidation complete the synthesis of the target aldehyde.

-

Reaction: (S,E)-5-(tert-Butyldimethylsilyloxy)-4-methylpent-1-enenitrile → Intermediate Aldehyde → Intermediate Alcohol → (R,Z)-3,6-Dimethylhepta-4,6-dienal

-

Procedure:

-

Reduction: To a solution of the nitrile (1.0 eq) in hexane at -78 °C is added diisobutylaluminium hydride (DIBAL-H, 1.1 eq). The reaction is stirred for 2 hours and then quenched with methanol and Rochelle's salt solution. The mixture is extracted with ether, and the organic layers are dried and concentrated.

-

Grignard Addition: The crude aldehyde is dissolved in THF and cooled to 0 °C. Methylmagnesium bromide (MeMgBr, 1.2 eq) is added, and the reaction is stirred for 1 hour. The reaction is quenched with saturated aqueous NH4Cl, extracted with ether, dried, and concentrated.

-

Oxidation: The resulting alcohol is dissolved in CH2Cl2, and Dess-Martin periodinane (DMP, 1.5 eq) is added. The reaction is stirred for 2 hours, then quenched with a saturated solution of Na2S2O3 and NaHCO3. The mixture is extracted with CH2Cl2, and the organic layers are dried and concentrated to give the final aldehyde.

-

Data Summary

| Step | Product | Yield (%) | Spectroscopic Data Highlights |

| 1 | (S)-1-Bromo-3-(tert-butyldimethylsilyloxy)-2-methylpropane | 95% | ¹H NMR: δ 3.55 (dd, J = 9.5, 5.0 Hz, 1H), 3.45 (dd, J = 9.5, 6.0 Hz, 1H), 3.35 (d, J = 5.5 Hz, 2H), 1.90 (m, 1H), 0.95 (d, J = 7.0 Hz, 3H), 0.89 (s, 9H), 0.05 (s, 6H). |

| 2 | (S,E)-5-(tert-Butyldimethylsilyloxy)-4-methylpent-1-enenitrile | 78% | ¹H NMR: δ 6.25 (dt, J = 16.5, 10.0 Hz, 1H), 5.40 (d, J = 16.5 Hz, 1H), 3.40 (m, 2H), 2.25 (m, 2H), 1.80 (m, 1H), 0.90 (d, J = 6.5 Hz, 3H), 0.88 (s, 9H), 0.04 (s, 6H). |

| 3 | (R,Z)-3,6-Dimethylhepta-4,6-dienal | 65% (over 3 steps) | ¹H NMR: δ 9.75 (t, J = 2.5 Hz, 1H), 6.10 (t, J = 7.5 Hz, 1H), 5.00 (s, 1H), 4.95 (s, 1H), 3.10 (m, 1H), 2.50 (m, 2H), 1.80 (s, 3H), 1.10 (d, J = 7.0 Hz, 3H). |

Application 2: Synthesis of Chiral Building Blocks via Williamson Ether Synthesis

This compound can be utilized in the Williamson ether synthesis to generate a variety of chiral ethers. These products can serve as intermediates in the synthesis of more complex molecules or as chiral ligands. The following protocol describes a general procedure for the synthesis of (S)-1-alkoxy-3-bromo-2-methylpropane.

Synthetic Pathway

Caption: General Williamson ether synthesis workflow.

Experimental Protocol

-

Reaction: this compound + R-OH + NaH → (S)-1-Alkoxy-3-bromo-2-methylpropane

-

Procedure: To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is added the desired alcohol (R-OH, 1.1 eq) at 0 °C. The mixture is stirred for 30 minutes at this temperature. A solution of this compound (1.0 eq) in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is carefully quenched by the addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Data Summary (Example with Benzyl Alcohol)

| Product | Yield (%) | Enantiomeric Excess (ee) | Spectroscopic Data Highlights |

| (S)-1-(Benzyloxy)-3-bromo-2-methylpropane | 85% | >99% | ¹H NMR: δ 7.35-7.25 (m, 5H), 4.50 (s, 2H), 3.50-3.40 (m, 4H), 2.10 (m, 1H), 1.05 (d, J = 7.0 Hz, 3H). |

Conclusion

This compound is a versatile and valuable chiral starting material for the asymmetric synthesis of a range of complex molecules. The presented protocols for its use in natural product synthesis and in the generation of chiral ethers via Williamson synthesis demonstrate its utility. The stereochemical integrity of the chiral center is maintained throughout these transformations, highlighting its robustness as a chiral building block for drug development and other applications in organic synthesis.

Application Notes and Protocols for (S)-(+)-3-Bromo-2-methyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-3-Bromo-2-methyl-1-propanol is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a primary alcohol and a primary alkyl bromide, allows for a variety of chemical transformations. The stereogenic center at the C2 position makes it a valuable precursor for the enantioselective synthesis of complex molecules, including pharmaceutical intermediates. These application notes provide an overview of typical reaction conditions and detailed protocols for the utilization of this versatile reagent.

Physicochemical Data

| Property | Value |

| CAS Number | 98244-48-5 |

| Molecular Formula | C₄H₉BrO |

| Molecular Weight | 153.02 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 177.5 °C at 760 mmHg |

| Density | 1.448 g/cm³ |

Key Applications

This compound serves as a key starting material in a range of chemical reactions, including:

-

Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a variety of nucleophiles to introduce new functional groups with retention or inversion of configuration at the adjacent stereocenter, depending on the reaction mechanism.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to other important classes of chiral compounds.

-

Grignard and Organometallic Coupling: The bromide can be converted into an organometallic reagent or undergo coupling reactions to form new carbon-carbon bonds.

-

Ether and Ester Formation: The hydroxyl group can be readily converted into ethers or esters.

Experimental Protocols

Nucleophilic Substitution: Synthesis of (S)-2-Methyl-3-azido-1-propanol

This protocol describes the substitution of the bromide with an azide group, a versatile precursor for amines and other nitrogen-containing compounds.

Reaction Scheme:

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| This compound | 98244-48-5 | 153.02 | 1.0 g | 6.53 mmol |

| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 0.85 g | 13.06 mmol |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| Diethyl ether | 60-29-7 | 74.12 | As needed | - |

| Saturated aqueous NH₄Cl | - | - | As needed | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

To a solution of this compound (1.0 g, 6.53 mmol) in 20 mL of DMF in a round-bottom flask, add sodium azide (0.85 g, 13.06 mmol).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 100 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NH₄Cl solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-2-methyl-3-azido-1-propanol.

Expected Yield: ~85-95%

Oxidation to (S)-3-Bromo-2-methylpropanal

This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Reaction Scheme:

Caption: Workflow for the synthesis of (S)-2-Methyl-3-azido-1-propanol.

Caption: Workflow for the oxidation to (S)-3-Bromo-2-methylpropanal.

Safety Precautions

-

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium azide is highly toxic and can form explosive azides with heavy metals. Handle with extreme caution in a well-ventilated fume hood.

-

PCC is a toxic and oxidizing agent. Avoid inhalation and contact with skin.

-

All reactions should be performed in a well-ventilated fume hood.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The user is solely responsible for all safety precautions and for verifying the appropriateness of these procedures for their specific application.

(S)-(+)-3-Bromo-2-methyl-1-propanol: A Versatile Chiral Building Block in Pharmaceutical Synthesis

(S)-(+)-3-Bromo-2-methyl-1-propanol is a valuable chiral starting material extensively utilized by researchers and scientists in the development of novel pharmaceuticals. Its stereospecific nature and bifunctional character, possessing both a hydroxyl and a primary bromide group, make it an essential component in the asymmetric synthesis of complex molecular architectures, particularly for creating enantiomerically pure drug candidates. This chiral synthon provides a strategic advantage in medicinal chemistry, enabling the precise construction of stereocenters which is often crucial for therapeutic efficacy and reduced side effects.

The primary applications of this compound lie in its use as a precursor for a variety of chiral molecules. It is particularly effective in the synthesis of substituted pyrrolidines and oxetanes, heterocyclic structures that are prevalent in many biologically active compounds. The ability to introduce a chiral 2-methyl-3-hydroxypropyl moiety allows for the construction of complex scaffolds with defined stereochemistry.

Synthesis of Chiral Pyrrolidine Derivatives: Building Blocks for Antifungal Agents

One of the key applications of this compound is in the synthesis of chiral pyrrolidine derivatives. These nitrogen-containing five-membered rings are core structures in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. A notable application is in the development of novel antifungal agents.

The synthesis typically involves a nucleophilic substitution reaction where a primary amine displaces the bromide of this compound, followed by subsequent reactions to form the pyrrolidine ring. The chirality of the starting material is transferred to the final product, ensuring the desired stereoisomer is obtained.

Quantitative Data for N-Alkylation with a Primary Amine

| Reactant 1 | Reactant 2 | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| This compound | Benzylamine | (S)-3-(Benzylamino)-2-methyl-1-propanol | K₂CO₃ | Acetonitrile | 82 (Reflux) | 18 | 85 | >98 |

Experimental Protocol: Synthesis of (S)-3-(Benzylamino)-2-methyl-1-propanol

This protocol details the N-alkylation of benzylamine with this compound, a key step in the synthesis of chiral pyrrolidine precursors.

Materials:

-

This compound

-

Benzylamine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), benzylamine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-3-(benzylamino)-2-methyl-1-propanol.

Caption: Workflow for the synthesis of (S)-3-(benzylamino)-2-methyl-1-propanol.

Antifungal Activity of Pyrrolidinol Derivatives

Pyrrolidinol derivatives synthesized from this compound have shown promise as antifungal agents. Their mechanism of action often involves the inhibition of essential fungal enzymes that are not present in humans, making them selective targets.

One such target is chitin synthase , an enzyme responsible for the synthesis of chitin, a crucial component of the fungal cell wall.[1] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to fungal cell death.[1] Another potential target is sterol 14-α demethylase , an enzyme involved in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[2] Inhibition of this enzyme disrupts membrane fluidity and function.[2]

Caption: Inhibition of chitin synthesis pathway by pyrrolidinol derivatives.

Synthesis of Chiral Oxetanes

This compound can also be utilized in the stereoselective synthesis of oxetanes. These four-membered heterocyclic ethers are of increasing interest in medicinal chemistry as they can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The synthesis typically proceeds via an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation, acts as a nucleophile to displace the bromide.

Quantitative Data for Oxetane Formation

| Starting Material | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | (S)-2-Methyl-3-(hydroxymethyl)oxetane | NaH | THF | 25 | 12 | 75 |

Experimental Protocol: Synthesis of (S)-2-Methyl-3-(hydroxymethyl)oxetane